molecular formula C7H8N2O3 B15230956 1-(3-Nitropyridin-2-yl)ethanol

1-(3-Nitropyridin-2-yl)ethanol

Cat. No.: B15230956
M. Wt: 168.15 g/mol
InChI Key: CXYADAOLAGLHFA-UHFFFAOYSA-N
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Description

1-(3-Nitropyridin-2-yl)ethanol is an organic compound with the molecular formula C7H8N2O3. It is a derivative of pyridine, featuring a nitro group at the 3-position and an ethanol group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitropyridin-2-yl)ethanol can be synthesized through several methods. One common approach involves the nitration of 2-ethylpyridine followed by oxidation. The reaction typically employs nitric acid as the nitrating agent and sulfuric acid as the catalyst. The resulting nitro compound is then subjected to reduction using reagents such as sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Nitropyridin-2-yl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ethanol group enhances the compound’s solubility and facilitates its transport within biological systems .

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the ethanol group, making it less soluble and less reactive in certain chemical reactions.

    2-Nitroethanol: Contains a nitro group and an ethanol group but lacks the pyridine ring, resulting in different chemical properties and reactivity.

Uniqueness: 1-(3-Nitropyridin-2-yl)ethanol is unique due to the presence of both the nitro group and the ethanol group on the pyridine ring. This combination imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

1-(3-nitropyridin-2-yl)ethanol

InChI

InChI=1S/C7H8N2O3/c1-5(10)7-6(9(11)12)3-2-4-8-7/h2-5,10H,1H3

InChI Key

CXYADAOLAGLHFA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=N1)[N+](=O)[O-])O

Origin of Product

United States

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